molecular formula C23H20N2O3 B2887883 Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate CAS No. 306980-15-4

Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate

Cat. No.: B2887883
CAS No.: 306980-15-4
M. Wt: 372.424
InChI Key: LBCZJJINTKNPTH-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by its unique structure, which includes a cyano group, a phenoxy group, and a phenyl group attached to a nicotinate backbone

Scientific Research Applications

Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of ethyl cyanoacetate with 3,5-dimethylphenol in the presence of a base, followed by the introduction of a phenyl group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The phenoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate involves its interaction with specific molecular targets and pathways. The cyano group and phenoxy group play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylnicotinate can be compared with other similar compounds, such as:

    Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-methylnicotinate: This compound has a methyl group instead of a phenyl group, which may result in different chemical and biological properties.

    Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-chloronicotinate: The presence of a chlorine atom can significantly alter the reactivity and biological activity of the compound.

    Ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-hydroxynicotinate: The hydroxyl group introduces additional hydrogen bonding capabilities, potentially affecting the compound’s solubility and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 5-cyano-6-(3,5-dimethylphenoxy)-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-4-27-23(26)20-13-18(14-24)22(25-21(20)17-8-6-5-7-9-17)28-19-11-15(2)10-16(3)12-19/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCZJJINTKNPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=CC(=CC(=C2)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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